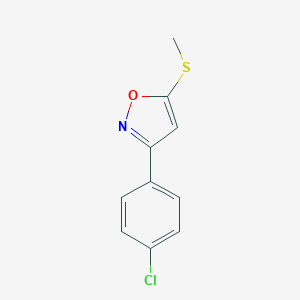
3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide is an organic compound that features a chlorophenyl group and a methylthio group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired isoxazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl-substituted isoxazole
Substitution: Amino-substituted or thiol-substituted isoxazole
Scientific Research Applications
3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(methylthio)pyrazole
- 3-(4-Chlorophenyl)-5-(methylthio)thiazole
- 3-(4-Chlorophenyl)-5-(methylthio)imidazole
Uniqueness
3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.7g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNOS/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
LXFLEXPAUISUPB-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CSC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methoxymethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494010.png)
![2-[(2-methylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B494012.png)
![ethyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B494017.png)
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B494018.png)
![ethyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494019.png)
![methyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494020.png)
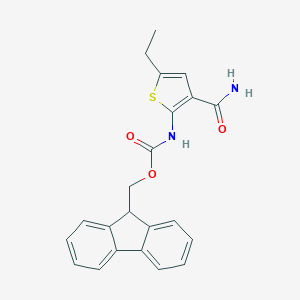
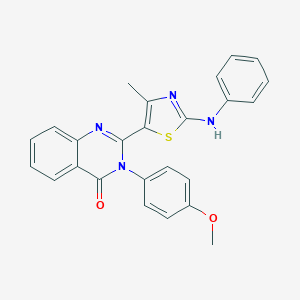
![Ethyl 4-methyl-5-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-1,3-thiazol-2-ylcarbamate](/img/structure/B494024.png)
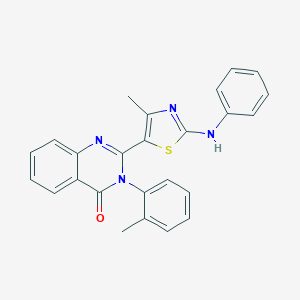
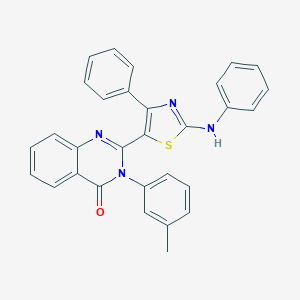
![2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494030.png)
![Ethyl 5-[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494031.png)
![Ethyl 5-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494032.png)
